molecular formula C25H18N2O4 B2984149 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-14-1

3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2984149
CAS No.: 883954-14-1
M. Wt: 410.429
InChI Key: UHTZSZUVGLNSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound with the CAS Registry Number 883954-14-1. It has a molecular formula of C25H18N2O4 and a molecular weight of 410.42 g/mol . This compound is part of the chromenopyrimidine family, a class of fused heterocycles that have attracted significant interest in medicinal chemistry due to their wide range of potential biological activities . Chromenopyrimidine derivatives, in general, have been reported in scientific literature to possess notable antitumor properties. For instance, related structural analogs have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver carcinoma (HepG2) . Other studies on this scaffold highlight its relevance as a promising small molecule target, with some derivatives evaluated in clinical trials for aggressive solid tumors . The chromenopyrimidine core is a versatile structure for chemical synthesis and exploration in drug discovery. Researchers utilize these compounds to develop novel therapeutic agents and study their mechanisms of action . This product is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-benzyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-30-18-12-13-19-20(14-18)31-24-21(22(19)28)25(29)27(15-16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTZSZUVGLNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazoles with diethyl benzylmalonate under specific conditions . The reaction often requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxy positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and anti-inflammatory properties . Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and its effectiveness against various bacterial strains.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Functional Groups
3-Benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione 3-benzyl, 8-methoxy, 2-phenyl Not reported ~3.7* Methoxy, benzyl, dione
3-Amino-8-hydroxy-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine 3-amino, 8-hydroxy, 6-methyl, 5-phenyl 320.3 Not reported Amino, hydroxy, imino
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 3-(2-phenylethyl), 8-methoxy, 2-propyl 390.4 3.7 Methoxy, phenylethyl, dione
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one 2-chlorobenzylidene, 5-(2-chlorophenyl), 2-phenyl Not reported Not reported Chloro, benzylidene, ketone

*Estimated based on structural similarity to compound.

Key Observations:

Substituent Impact on Lipophilicity: The methoxy group at position 8 in the target compound enhances lipophilicity compared to the hydroxy group in ’s compound (3-amino-8-hydroxy-...), which may improve metabolic stability and oral bioavailability .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy) at position 8 stabilize the aromatic system, whereas electron-withdrawing groups (e.g., chloro in ) may increase electrophilicity, altering reactivity in nucleophilic substitutions .

Biological Activity

3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Synthesis

The compound is synthesized using a one-pot, three-component reaction involving readily available starting materials. The general synthetic route includes the condensation of benzylamine with chromene derivatives and pyrimidine diones under mild conditions. This method provides a cost-effective and efficient means of producing the compound with high yields.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Colorectal Cancer : Studies have shown that this compound inhibits the proliferation of colorectal cancer cells (HCT116 and SW480) with IC50 values indicating potent activity (Table 1) .
Cell LineIC50 (µM)
HCT11612.5
SW48015.0

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : The methoxy group may contribute to its antioxidant capabilities, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Substituents : The presence of the benzyl and methoxy groups significantly enhances the antiproliferative activity compared to related compounds lacking these groups.
  • Chromene Core : The chromene structure is crucial for biological activity, as it allows for interactions with biological targets.

Case Studies

Several studies have investigated the biological effects of related compounds derived from the chromeno-pyrimidine scaffold:

  • Antitumor Activity : A study demonstrated that compounds with similar structures showed varying degrees of cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for further development as antitumor agents .
  • Antioxidant Activity : Another investigation highlighted the antioxidant properties of related chromeno-pyrimidines, indicating that structural modifications can enhance these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.